molecular formula C25H19N3O4S B11593801 (2E)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11593801
M. Wt: 457.5 g/mol
InChI Key: OWDXKMVQISDGSY-HMMYKYKNSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the benzenesulfonyl and dimethylphenoxy groups. Common reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Detailed studies on (2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE could reveal similar applications.

Industry

In the industrial sector, such compounds may be used in the development of new materials, catalysts, or as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidines: A class of compounds with similar core structures.

    Benzenesulfonyl derivatives: Compounds containing the benzenesulfonyl group.

    Dimethylphenoxy compounds: Molecules with the dimethylphenoxy moiety.

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H19N3O4S/c1-17-9-8-12-22(18(17)2)32-24-21(25(29)28-14-7-6-13-23(28)27-24)15-20(16-26)33(30,31)19-10-4-3-5-11-19/h3-15H,1-2H3/b20-15+

InChI Key

OWDXKMVQISDGSY-HMMYKYKNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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